molecular formula C17H25N3O5 B1517425 tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1135283-71-4

tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1517425
CAS RN: 1135283-71-4
M. Wt: 351.4 g/mol
InChI Key: WPLIQDFTOUHUPN-UHFFFAOYSA-N
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Description

“tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate” is a chemical compound used for proteomics research . Its molecular formula is C17H25N3O5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “this compound”, the molecular weight is 351.4, and the predicted density is 1.196±0.06 g/cm3. The predicted boiling point is 484.5±45.0 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate often focuses on their synthesis and biological properties. For example, the study by Opletalová et al. (2006) discussed the synthesis of nitrophenyl-pyrazinyl-propenones, highlighting their antimycobacterial and antifungal activities, suggesting potential applications in developing treatments for microbial infections (Opletalová et al., 2006).

Reactivity and Synthesis Techniques

Studies also explore the reactivity of tert-butyl and pyrazine derivatives, offering insights into synthetic methodologies that could be applied to this compound. For instance, Martins et al. (2012) investigated the regioselectivity of 1-tert-butyl-3(5)-trifluoromethylpyrazoles synthesis, indicating the importance of reaction conditions in determining product formation, which is crucial for the synthesis of targeted chemical entities (Martins et al., 2012).

Application in Catalysis

Another area of application is in catalysis, where derivatives of tert-butyl and pyrazine compounds could serve as ligands or catalysts in various chemical reactions. For example, Dasgupta et al. (2020) described the catalytic activity of a copper(II)-Mannich base complex in oxidation reactions, showcasing the potential for such compounds in facilitating or enhancing chemical transformations (Dasgupta et al., 2020).

Analytical and Sensory Applications

Moreover, compounds with tert-butyl and pyrazine frameworks have been utilized in the development of sensors. Formica et al. (2018) reported on hydroxypyrazole-based ligands that act as fluorescent sensors for Zn(II), suggesting the utility of similar chemical structures in creating sensitive and selective detection systems for metal ions or other analytes (Formica et al., 2018).

properties

IUPAC Name

tert-butyl 4-[2-(3-nitrophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)19-9-7-18(8-10-19)11-12-24-15-6-4-5-14(13-15)20(22)23/h4-6,13H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLIQDFTOUHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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